Benzofuran-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2,5-dicarboxylic acid is a heterocyclic organic compound that features a benzofuran ring system with carboxylic acid groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Benzofuran-2,5-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
Benzothiophene-2,5-dicarboxylic acid: Similar in structure but contains a sulfur atom instead of oxygen.
Naphthoquinone derivatives: Share similar biological activities but have a different core structure.
Coumarin derivatives: Known for their anti-coagulant properties and have a similar benzene-fused ring system.
Uniqueness: Benzofuran-2,5-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H6O5 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-benzofuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-9(12)5-1-2-7-6(3-5)4-8(15-7)10(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
YNQVKBNGGKUAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.